![molecular formula C12H15ClN2O2 B3030063 2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride CAS No. 861018-76-0](/img/structure/B3030063.png)
2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses, thus terminating nerve transmission .
Mode of Action
The compound exerts its action by competitively inhibiting AChE . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse. This results in prolonged nerve transmission and enhanced cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . This pathway is crucial for many physiological functions, including muscle contraction, heart rate, and memory processing. The compound’s action on AChE can also influence the dopamine receptor D2 (D2R), which modulates ion currents and inhibits adenylyl cyclase, thus affecting cAMP formation .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s molecular weight (254.72) and structure suggest it may have good bioavailability . .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . This can have various effects depending on the specific physiological context. For example, in the context of neurological conditions like Alzheimer’s disease, enhancing cholinergic neurotransmission could potentially improve cognitive function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s efficacy can be affected by factors such as the patient’s metabolic rate, the presence of other medications, and individual variations in AChE levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the formation of the desired isoindoline-1,3-dione scaffold.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers, dyes, and other materials
Comparison with Similar Compounds
- 2-(3-(Dimethylamino)propyl)isoindoline-1,3-dione
- 3-(1,3-Dioxoisoindolin-2-yl)-N,N-dimethylpropan-1-ammonium perchlorate
Comparison: For instance, the presence of the methylamino group can influence its biological activity and interaction with molecular targets .
Properties
IUPAC Name |
2-[3-(methylamino)propyl]isoindole-1,3-dione;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-13-7-4-8-14-11(15)9-5-2-3-6-10(9)12(14)16;/h2-3,5-6,13H,4,7-8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDKXJVFDUEDJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C(=O)C2=CC=CC=C2C1=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733695 | |
Record name | 2-[3-(Methylamino)propyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861018-76-0 | |
Record name | 2-[3-(Methylamino)propyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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